1-[2-(3-methoxyphenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
1-[2-(3-Methoxyphenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound with a molecular formula of C23H22O5 . This compound belongs to the class of coumarins, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1-[2-(3-methoxyphenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps. One common synthetic route includes the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods often utilize green chemistry principles, such as using green solvents and catalysts, to minimize environmental impact .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halides in the presence of a base like potassium carbonate.
Common reagents and conditions used in these reactions include dry acetone, anhydrous potassium carbonate, and sodium azides . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-(3-Methoxyphenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential anti-microbial and anti-tumor properties.
Industry: It is used in the production of certain perfumes and fabric conditioners.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit DNA gyrase, which is essential for bacterial replication, thereby exhibiting anti-microbial properties .
Comparison with Similar Compounds
Similar compounds include other coumarin derivatives, such as 6-hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one and 7-hydroxy-6-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one . These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of 1-[2-(3-methoxyphenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
1-[2-(3-methoxyphenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O5/c1-14-10-20(27-13-19(24)15-6-5-7-16(12-15)26-2)22-17-8-3-4-9-18(17)23(25)28-21(22)11-14/h5-7,10-12H,3-4,8-9,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWFMVMBKVBBHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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